Positional Isomer Differentiation: 3-CF₃ vs. 2-CF₃ Benzamide — Distinct Pharmacophoric Identity Dictates Biological Target Engagement
The 3-CF₃ substitution pattern of 1060229-33-5 is the identical core pharmacophore of Teijin compound 1 (N-(carbamoylmethyl)-3-trifluoromethyl benzamido-parachlorobenzyl 3-aminopyrrolidine), a validated CCR2-specific antagonist with reported CCR2b binding IC₅₀ of 180 nM and MCP-1-induced chemotaxis inhibition EC₅₀ of 24 nM [1]. The 2-CF₃ positional isomer (CAS 1060283-08-0) has been separately investigated for a dual HDAC/kinase inhibition mechanism, with preclinical toxicity studies indicating an LD₅₀ exceeding 5 g/kg in murine models and minimal hepatotoxicity relative to vorinostat [2]. These divergent biological annotations underscore that the CF₃ position on the benzamide ring is a critical determinant of target selectivity: the 3-CF₃ isomer is embedded within a chemokine receptor antagonist pharmacophore, whereas the 2-CF₃ isomer has been profiled in epigenetic oncology contexts. No peer-reviewed data were identified demonstrating CCR2 antagonism for the 2-CF₃ or 4-CF₃ positional isomers.
| Evidence Dimension | Pharmacophoric identity and annotated biological target class |
|---|---|
| Target Compound Data | 3-CF₃ substitution (meta): core of CCR2 antagonist Teijin compound 1; CCR2b IC₅₀ (Teijin compound 1) = 180 nM, chemotaxis EC₅₀ = 24 nM |
| Comparator Or Baseline | 2-CF₃ isomer (CAS 1060283-08-0): annotated for dual HDAC/kinase modulation; LD₅₀ > 5 g/kg (murine); 4-CF₃ isomer: no biological annotation identified |
| Quantified Difference | Target class divergence: chemokine GPCR antagonism (3-CF₃) vs. epigenetic enzyme inhibition (2-CF₃); no cross-activity data available for head-to-head comparison at the level of the free benzamide core |
| Conditions | CCR2b binding assay (recombinant human CCR2b); MCP-1-induced chemotaxis assay (Teijin compound 1 data from Hall et al. 2009 and Tocris/MedChemExpress product validation) |
Why This Matters
Researchers developing CCR2-targeted probes must select the 3-CF₃ isomer to preserve the validated chemokine receptor pharmacophore; the 2-CF₃ isomer is expected to engage a different target panel and may confound SAR interpretation in chemokine programmes.
- [1] Hall SE, Mao A, Nicolaidou V, Finelli M, Wise EL, Nedjai B, Kanjanapangka J, Harirchian P, Chen D, Selchau V, Ribeiro S, Schyler S, Pease JE, Horuk R. Elucidation of binding sites of dual antagonists in the human chemokine receptors CCR2 and CCR5. Mol Pharmacol. 2009;75(6):1325-1336. doi:10.1124/mol.108.053447; and Tocris Bioscience, Teijin compound 1 technical datasheet. https://www.tocris.com/products/teijin-compound-1_5145 View Source
- [2] N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide (CAS 1060283-08-0) product summary. Kuujia.com. Clinical pharmacology: dual HDAC/kinase modulation; LD₅₀ > 5 g/kg (murine). https://www.kuujia.com View Source
